molecular formula C14H13NO2 B8161882 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid

Cat. No.: B8161882
M. Wt: 227.26 g/mol
InChI Key: ZZDOIEIEDQPLND-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a 2-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid typically involves the reaction of 3-methylpyridine with benzoic acid derivatives under specific conditions. One common method is the solvothermal reaction, where the reactants are heated in a solvent at high temperatures and pressures to yield the desired product . For instance, the reaction of 3-methylpyridin-4-yl)benzoic acid with metal salts like Zn(II), Cd(II), or Cu(II) under solvothermal conditions can produce coordination polymers .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale solvothermal reactions or other high-efficiency synthetic routes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvent, are optimized to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical and industrial processes, making the compound valuable in multiple applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(2-methylpyridin-3-yl)benzoic acid is unique due to the presence of both a methyl group and a 2-methylpyridin-3-yl group, which confer distinct chemical properties and reactivity. This structural uniqueness allows it to form specific coordination complexes and participate in unique chemical reactions compared to its analogs .

Properties

IUPAC Name

3-methyl-4-(2-methylpyridin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-8-11(14(16)17)5-6-12(9)13-4-3-7-15-10(13)2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDOIEIEDQPLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=C(N=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-bromo-2-methylpyridine (0.13 mL; 1.16 mmol; 1 eq.), methyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (353 mg; 1.28 mmol; 1.1 eq.), potassium carbonate (803 mg; 5.81 mmol; 5 eq.) and tetrakis(triphenylphosphine)palladium(0) (134 mg; 0.12 mmol; 0.1 eq.) in toluene (1 mL) and water (1 mL) was refluxed for 2 hours. The reaction mixture was cooled down to room temperature and filtered through a pad of CELITE which was further washed with toluene (20 mL). The filtrate was concentrated in vacuo and the residue taken up in Ethyl acetate (10 mL). The organic layer was washed with a sat. aq. NaHCO3, water and brine, dried over MgSO4 and concentrated in vacuo. The residue (250 mg; 1.04 mmol; 1 eq.) was taken up in EtOH (7.5 mL) and sodium hydroxide (5M; 0.62 mL; 3.11 mmol; 3 eq.). The reaction mixture was stirred at 60° C. for 2 hours then concentrated in vacuo. The residue was taken up in water (50 mL) and the aqueous phase was washed with Ethyl acetate (2×20 mL) then acidified pH 2 with conc. HCl. The solution was concentrated in vacuo to ca. 15 mL, the precipitate filtered off and washed with ACN to afford the title compound (190 mg, 72%) as a beige solid.
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
803 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
134 mg
Type
catalyst
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step Two
Yield
72%

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